3-[(2S)-oxolan-2-yl]propanoic acid
Description
3-[(2S)-Oxolan-2-yl]propanoic acid is a chiral carboxylic acid featuring a tetrahydrofuran (oxolane) ring attached to the third carbon of a propanoic acid backbone. The oxolane moiety contributes to conformational rigidity, which may influence binding affinity in biological systems or reactivity in synthetic applications .
Properties
IUPAC Name |
3-[(2S)-oxolan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHOULIZUERAE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71862-10-7 | |
| Record name | 3-[(2S)-oxolan-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-oxolan-2-yl]propanoic acid can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with propanoic acid under specific conditions. For instance, the reaction of 2-oxolanyl methanol with propanoic acid in the presence of a catalyst can yield the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification of the final product is often achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxolane ring or propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
3-[(2S)-oxolan-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(2S)-oxolan-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The oxolane ring and propanoic acid moiety can interact with active sites on enzymes, influencing their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanoic Acid Backbone
Several compounds share the propanoic acid core but differ in substituents, leading to distinct properties:
Key Observations:
- Amino vs. Oxolane Substituents: The amino derivative () exhibits higher polarity and molecular weight (231.66 g/mol) compared to the target compound, likely altering solubility and pharmacokinetics.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., Orantinib in ) demonstrate pharmacological activity, whereas aliphatic oxolane derivatives may prioritize conformational stability.
Stereochemical and Physicochemical Considerations
- Stereochemistry: The (2S)-configuration of the oxolane ring in the target compound contrasts with the (2R*) configuration in its amino derivative (), underscoring the role of stereochemistry in modulating biological activity and synthetic pathways.
- Molecular Weight and Solubility : Derivatives with bulky substituents (e.g., Orantinib) exhibit higher molecular weights and lipophilicity, whereas simpler analogs like the target compound may favor aqueous solubility.
Biological Activity
3-[(2S)-oxolan-2-yl]propanoic acid, also known as a derivative of oxolane, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In vitro assays demonstrated that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled experiment, researchers tested the compound's effectiveness against a panel of pathogens. The study concluded that the compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity.
- Inflammatory Response Modulation : Another study focused on the compound’s effects on human cell lines exposed to inflammatory stimuli. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
